molecular formula C14H10F3NO2 B1672875 氟芬那酸 CAS No. 530-78-9

氟芬那酸

货号 B1672875
CAS 编号: 530-78-9
分子量: 281.23 g/mol
InChI 键: LPEPZBJOKDYZAD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Flufenamic acid is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the anthranilic acid derivatives (or fenamate) class. It is known for its analgesic, anti-inflammatory, and antipyretic properties. Flufenamic acid is used to relieve pain associated with musculoskeletal and joint disorders and is administered both orally and topically .

体内

Flufenamic acid has been studied in a variety of animal models and has been found to have analgesic, anti-inflammatory, and antipyretic activities. In mice, flufenamic acid was found to reduce the pain response to formalin, carrageenan, and prostaglandin E2. In rats, flufenamic acid was found to reduce the pain response to carrageenan, as well as reduce the inflammatory response to carrageenan and arachidonic acid.

体外

Flufenamic acid has been studied in a variety of cell culture systems and has been found to have analgesic, anti-inflammatory, and antipyretic activities. In cell culture systems, flufenamic acid was found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Flufenamic acid was also found to reduce the production of nitric oxide, which is a key mediator of inflammation.

作用机制

Flufenamic acid exerts its effects by inhibiting the synthesis and release of prostaglandins at the site of injury. Prostaglandins are responsible for causing tenderness and amplifying the action of other analgesics. Flufenamic acid inhibits calcium-activated chloride channels (CaCCs) and increases currents through TRPC6 channels while inhibiting currents through TRPC3 and TRPC7 channels . This inhibition reduces inflammation, pain, and fever .

生物活性

Flufenamic acid has been found to have analgesic, anti-inflammatory, and antipyretic activities. In cell culture systems, flufenamic acid was found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Flufenamic acid was also found to reduce the production of nitric oxide, which is a key mediator of inflammation.
Biochemical and Physiological Effects
Flufenamic acid has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. It has also been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, as well as reduce the production of nitric oxide, which is a key mediator of inflammation.

实验室实验的优点和局限性

Flufenamic acid has several advantages and limitations for laboratory experiments. One advantage is that it has a low toxicity profile, making it safe to use in laboratory experiments. Additionally, it has a wide range of biological activities, making it useful for a variety of research applications. A limitation of flufenamic acid is that it can be difficult to synthesize in the laboratory, which can be a challenge for researchers.

未来方向

The future directions for flufenamic acid research are numerous. One potential direction is to explore the use of flufenamic acid as a potential treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, flufenamic acid could be further studied for its potential use in cancer therapy, as it has been found to inhibit the growth of certain types of cancer cells. Another potential direction is to explore the use of flufenamic acid as an analgesic, as it has been found to have analgesic activities in animal models. Finally, flufenamic acid could be further studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.

科学研究应用

Flufenamic acid has a wide range of scientific research applications, including:

安全和危害

Flufenamic acid should be handled with care to avoid contact with skin, eyes, and clothing. It should not be ingested or inhaled . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of flufenamic acid typically involves the Ullmann reaction, which is a coupling reaction of diaryl and halogenated aromatic hydrocarbons. The process includes the following steps:

    Reaction Mixture Preparation: Pressing dimethylformamide (DMF), o-chlorobenzoic acid, and soda ash into a reaction tank and stirring to obtain a first mixture.

    Heating and Dehydration: Heating the first mixture and pressing toluene, followed by heating and dehydrating.

    Addition of Reagents: Adding m-amino benzotrifluoride, copper powder, and cuprous chloride into the reaction tank, stirring to obtain a second mixture, and heating and dehydrating the second mixture.

    Distillation: Distilling toluene after dehydration and adding water for steam distillation.

    Refluxing and Distillation: Refluxing and distilling the m-amino trifluorotoluene after the steam distillation is finished.

Industrial Production Methods

In industrial settings, the preparation of flufenamic acid involves the use of a high-efficiency Ullmann reaction composite catalyst system, which includes copper powder and cuprous chloride. This method offers mild reaction conditions, compatibility with active functional groups, improved reaction yield, shortened reaction time, and reduced energy consumption .

化学反应分析

Types of Reactions

Flufenamic acid undergoes various chemical reactions, including:

    Reduction: Involves the removal of oxygen or the addition of hydrogen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions may result in the formation of various substituted aromatic compounds .

相似化合物的比较

Flufenamic acid is compared with other fenamates, such as:

  • Mefenamic acid
  • Meclofenamic acid
  • Fusidic acid

Uniqueness

Flufenamic acid stands out due to its unique chemical structure, which includes a trifluoromethyl group. This group often improves the pharmacokinetics and bioavailability of drugs. Additionally, flufenamic acid has multiple polymorphic forms, which makes it unique among other low-molecular medicinal compounds .

Similar Compounds

Flufenamic acid’s unique properties and wide range of applications make it a valuable compound in scientific research and medicine.

属性

IUPAC Name

2-[3-(trifluoromethyl)anilino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO2/c15-14(16,17)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)13(19)20/h1-8,18H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEPZBJOKDYZAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023063
Record name Flufenamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855855
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Flufenamic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02266
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

530-78-9
Record name Flufenamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=530-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flufenamic acid [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flufenamic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02266
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name flufenamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757823
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name flufenamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=219007
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name flufenamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82699
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Flufenamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Flufenamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.723
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUFENAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60GCX7Y6BH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flufenamic acid
Reactant of Route 2
Reactant of Route 2
Flufenamic acid
Reactant of Route 3
Reactant of Route 3
Flufenamic acid
Reactant of Route 4
Reactant of Route 4
Flufenamic acid
Reactant of Route 5
Reactant of Route 5
Flufenamic acid
Reactant of Route 6
Reactant of Route 6
Flufenamic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。